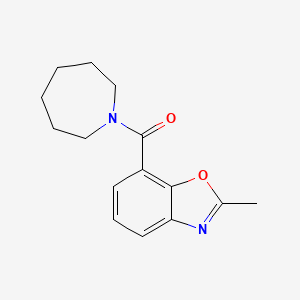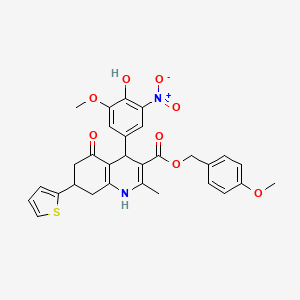
(Azepan-1-yl)(2-methyl-benzooxazol-7-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-AZEPANYL(2-METHYL-1,3-BENZOXAZOL-7-YL)METHANONE is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoxazole derivatives typically involves the condensation of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For 1-AZEPANYL(2-METHYL-1,3-BENZOXAZOL-7-YL)METHANONE, a common synthetic route involves the reaction of 2-aminophenol with an appropriate aldehyde in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and mesoporous titania–alumina mixed oxide (MTAMO) at 50°C .
Industrial Production Methods: Industrial production methods for benzoxazole derivatives often utilize scalable and efficient synthetic routes. These methods may involve the use of continuous flow reactors and advanced catalytic systems to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-AZEPANYL(2-METHYL-1,3-BENZOXAZOL-7-YL)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions:
Oxidation: H₂O₂ in ethanol, KMnO₄ in aqueous solution.
Reduction: NaBH₄ in methanol, LiAlH₄ in ether.
Substitution: Various nucleophiles in the presence of a base such as sodium hydroxide (NaOH).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
1-AZEPANYL(2-METHYL-1,3-BENZOXAZOL-7-YL)METHANONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-AZEPANYL(2-METHYL-1,3-BENZOXAZOL-7-YL)METHANONE involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial cell wall synthesis or disrupt bacterial cell membranes . Its anticancer activity could be related to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
2-(AZEPAN-1-YL)ETHYL METHACRYLATE: Another compound with an azepane ring, known for its use in polymer chemistry.
INDOLE DERIVATIVES: Compounds with similar biological activities, such as antiviral, anti-inflammatory, and anticancer properties.
Uniqueness: 1-AZEPANYL(2-METHYL-1,3-BENZOXAZOL-7-YL)METHANONE stands out due to its unique combination of an azepane ring and a benzoxazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H18N2O2 |
|---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
azepan-1-yl-(2-methyl-1,3-benzoxazol-7-yl)methanone |
InChI |
InChI=1S/C15H18N2O2/c1-11-16-13-8-6-7-12(14(13)19-11)15(18)17-9-4-2-3-5-10-17/h6-8H,2-5,9-10H2,1H3 |
InChI Key |
FZOWIQFVTYVUKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC(=C2O1)C(=O)N3CCCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Chlorophenyl)-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B11077355.png)
![4-{(1E)-2-cyano-3-[(3,5-dichlorophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-methylbenzoate](/img/structure/B11077359.png)
![methyl 4-oxo-7,8-dihydro-4H,6H-pyrimido[2,1-b][1,3]thiazine-2-carboxylate](/img/structure/B11077361.png)

![1-[1-(2,5-Dimethylphenyl)-6-methyl-4-(pyrrolidin-1-yl)-2-thioxo-1,2-dihydropyrimidin-5-yl]ethanone](/img/structure/B11077378.png)
![1-[(4-Chlorophenyl)sulfonyl]-6-ethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B11077385.png)
![(4Z)-2-(3-iodo-4-methylphenyl)-4-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-oxazol-5(4H)-one](/img/structure/B11077392.png)
![N-[2-(2-fluorophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzenesulfonamide](/img/structure/B11077410.png)
![1-(4-Fluorophenyl)-3-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}thiourea](/img/structure/B11077428.png)
![N-({2-[(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-3-yl)carbonyl]hydrazinyl}carbonothioyl)pyridine-3-carboxamide](/img/structure/B11077431.png)
![Ethyl 4-({[1-benzyl-5-oxo-3-(2,3,4,5-tetrafluorobenzyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11077433.png)
![1-cyclohexyl-3-hydroxy-4-methyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11077435.png)
![1,1'-(2,5-Dichlorobenzene-1,4-diyl)bis[3-(4-ethoxyphenyl)(thiourea)]](/img/structure/B11077437.png)
![N-[5-(Adamantan-1-YL)-1,3-thiazol-2-YL]-2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B11077438.png)
